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Compound of Interest

Compound Name: Dimethyl propargylmalonate

Cat. No.: B1587142

Abstract

Dimethyl propargylmalonate (CAS No. 95124-07-5) is a versatile trifunctional reagent
increasingly recognized for its utility in complex organic synthesis. Possessing a reactive
methylene, two ester functionalities, and a terminal alkyne, it serves as a valuable building
block for the construction of diverse molecular architectures, particularly carbocyclic and
heterocyclic systems. This guide provides a comprehensive overview of its chemical properties,
a detailed, field-tested synthesis protocol, and an exploration of its core reactivity. It is intended
for researchers and process development scientists in the pharmaceutical and fine chemical
industries who require a practical, in-depth understanding of this reagent's capabilities and
handling.

Core Chemical and Physical Properties

Dimethyl propargylmalonate, systematically named dimethyl 2-(prop-2-yn-1-yl)malonate[1], is
a combustible liquid that appears colorless to light yellow.[2] Its core structure integrates the
nucleophilic potential of a malonic ester with the versatile reactivity of a terminal alkyne, making
it a potent precursor in synthetic chemistry. The key physical and safety properties are
summarized in Table 1.
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Property Value Source(s)
CAS Number 95124-07-5 [21[31[4]
Molecular Formula CsH1004 [2][3]
Molecular Weight 170.16 g/mol [21[31[4]
IUPAC Name j:;e;xazt:pmp'z'yn'l' [1]
Appearance Colorless to light yellow liquid [2]

Boiling Point 93-95 °C at 7 mmHg [2][4]
Density 1.119 g/mL at 20 °C [2][4]

Refractive Index (n2°/D)

1.444

[2]14]

Flash Point 113 °C (235.4 °F) - closed cup [21[41[5]
Sealed in dry, Room

Storage [2]
Temperature

SMILES C#CCC(C(=0)0C)C(=0)0C [4][5]
PWQAXFWWMXTVFT-

InChl Key [41[5]

UHFFFAOYSA-N

Solubility Profile: While quantitative solubility data is not widely published, based on its

structure as a medium-sized ester, dimethyl propargylmalonate is expected to be miscible

with a wide range of common organic solvents such as ethers (diethyl ether, THF), halogenated

solvents (dichloromethane, chloroform), esters (ethyl acetate), and alcohols (ethanol,

methanol). Its solubility in water is anticipated to be low. It is practically insoluble in non-polar

hydrocarbon solvents like hexanes, a property leveraged in its purification.

Thermal Stability: Specific thermal decomposition data is not readily available. However, like

many malonic esters, it is stable under standard laboratory conditions. The presence of the

terminal alkyne introduces a potential for exothermic decomposition at elevated temperatures

or in the presence of certain metals, though it is generally considered safe for reactions
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conducted at temperatures below its boiling point. Distillation should be performed under
vacuum to minimize thermal stress.

Spectroscopic and Analytical Characterization

Authentic, publicly archived spectra for dimethyl propargylmalonate are not readily available.
However, a robust characterization can be inferred from the well-documented spectra of its
parent structures, dimethyl malonate and the propargyl group. The following are predicted
spectral assignments crucial for reaction monitoring and quality control.

IH NMR (Proton Nuclear Magnetic Resonance):

0 ~ 3.75 ppm (s, 6H): Assigned to the two equivalent methyl ester (-COOCHSs) protons. This
signal is expected to be a sharp singlet.

0 ~ 3.60 ppm (t, J = 7.5 Hz, 1H): Corresponds to the methine proton (-CH(COOR)z) at the C2
position. It will appear as a triplet due to coupling with the adjacent methylene protons.

0 ~ 2.80 ppm (dd, J = 7.5, 2.6 Hz, 2H): Assigned to the methylene protons (-CH2-C=CH)
adjacent to the malonate core. This signal is split into a doublet of doublets by the methine
proton and the terminal alkyne proton.

0 ~ 2.05 ppm (t, J = 2.6 Hz, 1H): Corresponds to the terminal acetylenic proton (-C=CH).
This proton's signal is a triplet due to long-range coupling with the methylene group.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

0 ~ 168 ppm: Carbonyl carbons of the two ester groups (-C=0).

0 ~ 79 ppm: The internal, sp-hybridized carbon of the alkyne (-C=CH).

0 ~ 72 ppm: The terminal, sp-hybridized carbon of the alkyne (-C=CH).

0 ~ 53 ppm: Methyl carbons of the ester groups (-OCHs).

0 ~ 51 ppm: The methine carbon at the C2 position (-CH(COOR)z2).

0 ~ 21 ppm: The methylene carbon adjacent to the alkyne (-CHz-).
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FT-IR (Fourier-Transform Infrared Spectroscopy):

e ~3290 cm™! (strong, sharp): Characteristic C-H stretch of the terminal alkyne (=C-H). The
sharpness of this peak is a key diagnostic feature.

e ~2125 cm~?! (weak to medium, sharp): C=C triple bond stretch. This peak is often of weak
intensity.

e ~1735-1750 cm~1 (very strong, sharp): C=0 stretch from the two ester groups. This will be
the most intense absorption in the spectrum.

e ~1200-1250 cm™! (strong): C-O single bond stretch of the ester groups.

Mass Spectrometry (MS): In an Electron lonization (El) experiment, the molecular ion peak
[M]* at m/z = 170 would be expected. Key fragmentation patterns would likely involve the loss
of a methoxy group (-OCHs) to give a peak at m/z 139, or the loss of a methoxycarbonyl group
(-COOCHSs) leading to a peak at m/z 111. Cleavage of the propargyl group could also be
observed.

Synthesis and Purification Protocol

The most reliable and scalable synthesis of dimethyl propargylmalonate is the direct
alkylation of dimethyl malonate with propargyl bromide. This procedure relies on the
deprotonation of the acidic a-carbon of the malonate to form a nucleophilic enolate, which
subsequently displaces the bromide.

Causality of Experimental Choices

o Base Selection: Sodium ethoxide, generated in situ from sodium metal and ethanol, is a
strong, non-nucleophilic base sufficient to quantitatively deprotonate dimethyl malonate (pKa
= 13). Using a pre-made solution or generating it in situ ensures an anhydrous environment,
preventing hydrolysis of the ester.

o Temperature Control: The initial deprotonation and the subsequent alkylation are performed
at 0 °C. This is critical to control the reaction rate, minimize side reactions such as
dialkylation or reaction of the base with the propargyl bromide, and ensure selectivity.
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o Work-up: The aqueous work-up serves to quench the reaction and remove inorganic salts
(NaBr) and any remaining base. Extraction with a water-immiscible solvent like diethyl ether
efficiently recovers the organic product.

 Purification: A two-stage purification is optimal. Vacuum distillation is effective for removing
lower-boiling impurities and unreacted starting materials. Subsequent silica gel column
chromatography is used to remove any closely-eluting byproducts, such as the dialkylated
malonate, yielding a high-purity product.[2] The choice of a non-polar eluent system
(petroleum ether/ethyl acetate) is based on the moderate polarity of the product.[2]

Step-by-Step Synthesis Protocol

This protocol is adapted from established literature procedures.[2]

e Preparation of Sodium Ethoxide: To a flame-dried 250 mL round-bottom flask under an inert
atmosphere (N2 or Ar), add 100 mL of anhydrous ethanol. Carefully add sodium metal flakes
(2.30 g, 100 mmol) in small portions to control the exothermic reaction and hydrogen
evolution. Allow the mixture to stir at room temperature until all sodium has dissolved
completely.

o Formation of Malonate Enolate: Cool the freshly prepared sodium ethoxide solution to 0 °C
using an ice-water bath. Add dimethyl malonate (13.21 g, 100 mmol) dropwise via syringe
over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

e Enolate Maturation: After the addition is complete, stir the reaction mixture at 0 °C for an
additional 15 minutes, then allow it to warm to room temperature and stir for 50-60 minutes.
The solution should become a thick, white slurry of the sodium enolate.

» Alkylation: Cool the enolate slurry back to 0 °C. Slowly add propargyl bromide (11.9 g, 100
mmol, typically as an 80% solution in toluene) dropwise over 20-30 minutes. A color change
and dissipation of the slurry may be observed.

o Reaction Completion: Stir the mixture at 0 °C for 30 minutes post-addition, then remove the
ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

e Quench and Extraction: Remove the solvent via rotary evaporation. To the resulting residue,
add 100 mL of deionized water to dissolve the inorganic salts. Extract the aqueous layer with
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diethyl ether (2 x 75 mL).

e Drying and Concentration: Combine the organic layers and dry over anhydrous sodium
sulfate (NazS0a). Filter the drying agent and concentrate the filtrate under reduced pressure
to yield the crude product as an oil.

« Purification: Purify the crude oil first by vacuum distillation (boiling point: 93-95 °C at 7
mmHQ).[2] For highest purity, further purify the distilled product by flash column
chromatography on silica gel using a petroleum ether-ethyl acetate (10:1) eluent system.[2]
Combine the pure fractions and remove the solvent in vacuo to afford the final product. A
typical yield is around 60%.[2]

Synthesis Workflow Diagram
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Caption: Proposed mechanism for [3+2] annulation.

Precursor to "Click BOX" Ligands

Dimethyl propargylmalonate serves as a starting material for propargylmalonamide
intermediates, which are then used to prepare "click BOX" ligands. [2][5]This involves two key
transformations:
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e Amidation: The ester groups are converted to amides by reaction with a suitable chiral
amine, forming a propargylmalonamide.

e "Click" Cycloaddition: The terminal alkyne of the malonamide is then subjected to a copper-
catalyzed azide-alkyne cycloaddition (CUAAC), a cornerstone of "click chemistry,” to install a
triazole ring, which is part of the final ligand structure.

Handling, Safety, and Storage

Dimethyl propargylmalonate is classified as a combustible liquid and is an irritant. [1]
[5]Standard laboratory safety protocols should be strictly followed.

e Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant
gloves (e.g., nitrile), and a lab coat. [5]If handling large quantities or if there is a risk of
aerosolization, use of a respirator may be warranted.

» Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid
breathing vapors. Keep away from heat, sparks, and open flames.

o Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area. [2]*
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. [1]In case
of contact, flush the affected area with copious amounts of water and seek medical advice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. DIMETHYL PROPARGYLMALONATE(95124-07-5) 1H NMR [m.chemicalbook.com]

2. Diethyl, dipropargyl malonate [webbook.nist.gov]

3. Dimethyl Dipropargylmalonate | C11H1204 | CID 1546804 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCI3, experimental)
(HMDBO0029573) [hmdb.ca]

5. IRRRER_EE —FHEE 295.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

To cite this document: BenchChem. [An In-depth Technical Guide to Dimethyl
Propargylmalonate: Properties, Synthesis, and Reactivity]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1587142#dimethyl-
propargylmalonate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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